(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one
Overview
Description
Synthesis Analysis
Synthesis strategies for compounds similar to "(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one" often involve cycloaddition and annulation reactions. For instance, the formal [3 + 2] annulation of tert-propargyl alcohols with 1,3-diketones under specific conditions has been developed to synthesize dihydrofurans bearing a quaternary centre and tetrasubstituted furans, showcasing the versatility of using tert-butyl groups in complex molecule synthesis (Yaragorla & Rajesh, 2019).
Molecular Structure Analysis
The molecular structure of compounds containing tert-butyl(dimethyl)silyl groups is often characterized by X-ray crystallography. For example, the crystal structure of related silyl compounds reveals significant insights into the spatial arrangement and bond lengths that could be analogous to those in "(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one" (Haaf et al., 1998).
Chemical Reactions and Properties
The tert-butyl(dimethyl)silyl group significantly impacts the reactivity and chemical properties of compounds. It enhances drug cytotoxicity against human tumor cells, indicating its potential role in modulating chemical reactivity and interaction with biological targets (Donadel et al., 2005). Additionally, these silyl groups participate in various chemical reactions, including cycloadditions and the formation of silyl ethers, showcasing their versatility in organic synthesis (Niesmann et al., 1996).
Physical Properties Analysis
The physical properties of compounds bearing tert-butyl(dimethyl)silyl groups can be inferred from their structural characteristics, such as crystallinity and thermal stability. For instance, the solid-state structure and reactivity of silyl compounds, as studied through X-ray crystallography and NMR spectroscopy, provide valuable information on their physical properties, including melting points and solubility (Haaf et al., 1998).
Chemical Properties Analysis
The chemical properties of "(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one" can be extrapolated from research on similar molecules. For example, the presence of tert-butyl(dimethyl)silyl groups affects the compound's reactivity towards nucleophiles and electrophiles, its stability under various conditions, and its potential for further functionalization, as evidenced by studies on the reactivity patterns and synthetic applications of such silyl-protected compounds (Emmetiere & Grenning, 2020).
Scientific Research Applications
Barbier-type Reactions and Substitution Products Formation
- The compound was used in zinc-promoted Barbier-type reactions, yielding substitution products. Furthermore, its reaction with a samarium-based reagent led to an unexpected substitution product, showcasing the compound's reactivity in complex synthetic pathways (Valiullina et al., 2018).
Role in Drug Cytotoxicity Modulation
- The tert-butyl dimethyl silyl group, part of the compound structure, plays a significant role in modulating the cytotoxic activity of drugs, specifically against human tumor cells. This implies its potential in fine-tuning the therapeutic properties of pharmaceutical compounds (Donadel et al., 2005).
Furan and Dihydrofuran Derivatives Synthesis
- Derivatives of the compound were involved in reactions leading to the formation of furan and 2,5-dihydrofuran derivatives. These reactions highlight the compound's versatility in synthesizing heterocyclic structures, which are crucial in various chemical industries (Rompes et al., 2010).
Piperidine Derivatives Synthesis
- The compound was used in reactions leading to the formation of piperidine derivatives fused with oxygen heterocycles. This application demonstrates its use in synthesizing complex nitrogen-containing cycles, which are common in many bioactive molecules (Moskalenko & Boev, 2014).
Selective Deprotection of Ethers
- The compound was involved in a mild and selective method for the removal of protecting groups from ethers, showing its utility in sensitive deprotection reactions in organic synthesis (Zhang et al., 2014).
Chemiluminescent Properties
- Certain derivatives of the compound exhibit chemiluminescent properties, highlighting its potential in creating materials that emit light through chemical reactions. This property could be beneficial in various applications, including sensors and imaging (Matsumoto et al., 2001).
properties
IUPAC Name |
(3R)-3-[tert-butyl(dimethyl)silyl]oxyoxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3Si/c1-10(2,3)14(4,5)13-8-6-7-12-9(8)11/h8H,6-7H2,1-5H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRXZIBXHZJOBE-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467256 | |
Record name | (+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one | |
CAS RN |
669000-31-1 | |
Record name | (+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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